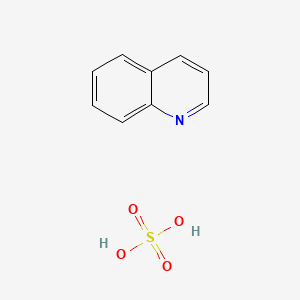

Quinoline sulfate

CAS No.: 530-66-5

Cat. No.: VC13820111

Molecular Formula: C9H9NO4S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 530-66-5 |

|---|---|

| Molecular Formula | C9H9NO4S |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | hydrogen sulfate;quinolin-1-ium |

| Standard InChI | InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) |

| Standard InChI Key | WSZKUEZEYFNPID-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-] |

| Melting Point | 325 to 327 °F (NTP, 1992) |

Introduction

Definition and Structural Overview

Quinoline sulfate is formally identified as the 1:1 sulfate salt of quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The sulfate moiety enhances its stability and solubility in aqueous environments compared to the parent quinoline . Key identifiers include:

-

Physical Description: White to grayish-white or light brown crystalline powder, hygroscopic, and light-sensitive .

-

Solubility: Slightly soluble in cold water but dissolves readily in hot water and organic solvents .

The compound’s structure facilitates interactions with biological targets, particularly in medicinal applications, while its acidic nature () enables neutralization reactions with bases .

Synthesis and Industrial Production

The synthesis of quinoline sulfate typically involves sulfonation of quinoline using oleum (fuming sulfuric acid). A patented continuous process outlines the following steps:

-

Neutralization: Quinoline reacts with sulfuric acid to form quinoline sulfate () .

-

Sulfonation: Treatment with sulfur trioxide () yields quinoline-8-sulfonic acid, which is crystallized by water addition .

-

Downstream Processing: The mother liquor is concentrated and oxidized to produce nicotinic acid, while the sulfonic acid derivative is converted to 8-hydroxyquinoline via caustic treatment .

This method emphasizes efficiency, with technical-grade quinoline (90–96% purity) and high-concentration oleum (50–65% ) as key raw materials .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 227.237 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | 101.1°C |

| Solubility | Slight in cold water |

| Stability | Light-sensitive |

The compound’s reactivity is characterized by its behavior as a weak acid, participating in neutralization reactions and catalyzing organic transformations . Its degradation in environmental matrices is mediated by microbial activity, though its water solubility raises concerns about aquatic mobility .

Pharmacological Applications

Antimicrobial and Anticancer Properties

Quinoline derivatives exhibit broad-spectrum bioactivity:

-

Antibacterial: Modified natural products with quinoline moieties show enhanced potency against drug-resistant strains .

-

Anticancer: Hybrid compounds, such as camptothecin-quinoline conjugates, inhibit topoisomerase I and induce apoptosis .

Environmental Impact

Quinoline sulfate’s high water solubility () facilitates environmental persistence. Key concerns include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume